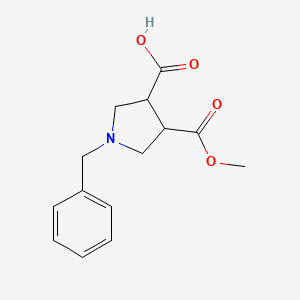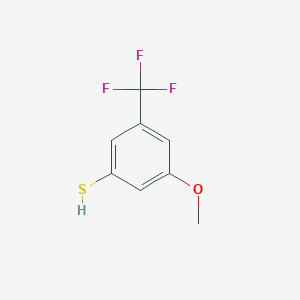
Zinc nonafluorobutanesulphonate
概要
説明
作用機序
Target of Action
Zinc nonafluorobutanesulphonate, as a zinc compound, primarily targets zinc-dependent proteins . These proteins include enzymes and transcription factors that play crucial roles in various biological processes . Zinc is also known to interact with zinc finger proteins (ZFPs) , which are involved in transcription, protein degradation, DNA repair, and cell migration .
Mode of Action
This compound interacts with its targets by providing the necessary zinc ions. Zinc has three primary biological roles: catalytic , structural , and regulatory . As a catalytic ion, zinc is an essential part of many enzymes, facilitating various biochemical reactions. In its structural role, zinc maintains the correct conformation of proteins, enabling them to recognize specific DNA, RNA, and protein sequences . As a regulatory ion, zinc controls intercellular communication and intracellular events .
Biochemical Pathways
This compound affects numerous biochemical pathways due to the widespread role of zinc in the body. It is involved in cell cycle progression , immune functions , meiosis , and many other physiological procedures . Zinc is also critical for maintaining cellular homeostasis . Disruption of zinc homeostasis often coincides with disease progression .
Pharmacokinetics
The pharmacokinetics of this compound would be similar to other zinc compounds. Zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to the broad roles of zinc. For instance, zinc is known to act as an immune modulator, playing an important role in antiviral immunity . It also has anti-inflammatory and antioxidant properties . In the context of respiratory tract infections, zinc supplementation has been shown to reduce symptom duration and severity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain dietary components can affect the absorption of zinc . Furthermore, the massive use of zinc nanosized products could potentially pose environmental hazards as they are eventually released into the ecosystem . The alkaline environment can also influence the action of zinc compounds .
準備方法
The synthesis of zinc nonafluorobutanesulphonate typically involves the reaction of zinc salts with nonafluorobutanesulfonic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product . Industrial production methods may involve large-scale reactions in specialized reactors to maintain consistent quality and efficiency .
化学反応の分析
Zinc nonafluorobutanesulphonate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Complex Formation: Zinc ions can form complexes with various ligands, which can be utilized in different chemical processes.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, zinc itself can participate in redox reactions under appropriate conditions.
Common reagents used in these reactions include ammonia, hydroxides, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Zinc nonafluorobutanesulphonate has several applications in scientific research, including:
Proteomics Research: It is used as a reagent in the study of proteins and their functions.
Catalysis: The compound can act as a catalyst in various chemical reactions due to its unique properties.
Material Science: It is used in the synthesis of advanced materials, including nanomaterials and metal-organic frameworks.
Biomedical Research:
類似化合物との比較
Zinc nonafluorobutanesulphonate can be compared with other zinc compounds and perfluorinated sulfonates:
Perfluorooctanesulfonate: Another perfluorinated sulfonate, it has similar chemical properties but different applications and environmental impacts.
The uniqueness of this compound lies in its combination of zinc and perfluorinated sulfonate groups, which confer distinct chemical and physical properties .
特性
IUPAC Name |
zinc;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4HF9O3S.Zn/c2*5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h2*(H,14,15,16);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUICSBDARJXPJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F18O6S2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694203 | |
| Record name | Zinc bis(nonafluoro-1-butanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502457-69-4 | |
| Record name | Zinc bis(nonafluoro-1-butanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B3042037.png)
![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol](/img/structure/B3042038.png)

